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Application Notes and Protocols for NCTT-956 in Electrophysiology Studies

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are designed to provide a framework for the electrophysiological investigation of the SHP2 inhibitor, **NCTT-956**. As of the latest literature search, no specific data regarding the electrophysiological effects of **NCTT-956** has been published. Therefore, the information presented herein is based on the known roles of the target protein, SHP2 (Src homology 2 domain-containing phosphatase 2), in neuronal function and data from other SHP2 inhibitors in various biological assays. The experimental protocols provided are general templates that should be optimized for specific research questions and experimental systems.

Introduction to NCTT-956 and its Target, SHP2

NCTT-956 is a putative inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that is ubiquitously expressed, including in the central nervous system. SHP2 is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs) and cytokine receptors to downstream pathways, most notably the Ras-MAPK and PI3K-AKT cascades.[1] In neurons, SHP2 has been implicated in the regulation of synaptic plasticity, memory formation, and neuronal survival.[2] Dysregulation of SHP2 signaling has been linked to developmental disorders and neurodegenerative diseases.

Given the role of SHP2 in neuronal signaling, **NCTT-956** presents a valuable tool for investigating the intricate mechanisms governing neuronal excitability, synaptic transmission,



and pathophysiology. Electrophysiology studies are essential to delineate the precise effects of **NCTT-956** on ion channel function and neuronal network activity.

Potential Applications in Electrophysiology

Based on the known functions of SHP2 in the nervous system, **NCTT-956** can be applied to a variety of electrophysiology studies, including:

- Modulation of Synaptic Plasticity: SHP2 is known to be involved in the signaling cascades
 underlying long-term potentiation (LTP) and long-term depression (LTD), cellular models of
 learning and memory.[3][4] NCTT-956 can be used to investigate the role of SHP2 in these
 processes.
- Investigation of Neuronal Excitotoxicity: SHP2 has been implicated in calcium-dependent signaling pathways that contribute to neuronal death following excessive glutamate receptor activation.[5][6] Electrophysiological recordings can be used to assess the protective or detrimental effects of NCTT-956 in models of excitotoxicity.
- Elucidation of Ion Channel Modulation: SHP2 can indirectly modulate the function of various
 ion channels by regulating their phosphorylation state via downstream kinases and
 phosphatases. NCTT-956 can be used to probe the link between SHP2 and specific ion
 channels, such as NMDA receptors and voltage-gated calcium channels.
- Characterization of Neuronal Network Activity: By influencing synaptic strength and neuronal
 excitability, NCTT-956 may alter the firing patterns and synchronization of neuronal networks.
 Multi-electrode array (MEA) recordings or in vivo electrophysiology can be employed to
 study these effects.

Data Presentation

As no quantitative data for **NCTT-956** in electrophysiology is currently available, the following table is a template that researchers can use to structure their findings. This table is designed for easy comparison of the effects of **NCTT-956** on key electrophysiological parameters.



Parameter	Control	NCTT-956 (Concentration 1)	NCTT-956 (Concentration 2)	Positive Control
Passive Membrane Properties				
Resting Membrane Potential (mV)				
Input Resistance (MΩ)	•			
Membrane Capacitance (pF)				
Action Potential Properties	_			
AP Threshold (mV)				
AP Amplitude (mV)				
AP Half-width (ms)				
Firing Frequency (Hz)				
Afterhyperpolariz ation (mV)	-			
Synaptic Transmission				
mEPSC Amplitude (pA)				



mEPSC

Frequency (Hz)

mIPSC

Amplitude (pA)

mIPSC

Frequency (Hz)

Paired-Pulse

Ratio

Long-Term

Potentiation

fEPSP Slope (%

of baseline)

Experimental Protocols

The following are detailed protocols for key electrophysiology experiments to characterize the effects of **NCTT-956**.

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices

This protocol is designed to assess the effects of **NCTT-956** on the intrinsic electrical properties and synaptic activity of individual neurons.

Materials:

- NCTT-956
- Vehicle (e.g., DMSO)
- Artificial cerebrospinal fluid (aCSF)
- · Internal solution for patch pipette



- Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette pulling

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of NCTT-956 in the appropriate vehicle (e.g., 10 mM in DMSO).
 Store at -20°C.
 - On the day of the experiment, dilute the NCTT-956 stock solution in aCSF to the desired final concentrations. Ensure the final vehicle concentration is consistent across all conditions and does not exceed 0.1%.
- · Cell/Slice Preparation:
 - Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
 - Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
- Patch-Clamp Recording:
 - \circ Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with internal solution.
 - \circ Obtain a gigaseal (>1 G Ω) on the membrane of a target neuron.
 - Rupture the membrane to establish the whole-cell configuration.
 - Record baseline passive membrane properties and spontaneous synaptic activity.
 - Switch the perfusion to aCSF containing the desired concentration of NCTT-956 and allow for equilibration (typically 5-10 minutes).



- Record the same parameters in the presence of NCTT-956.
- To assess effects on action potential firing, inject depolarizing current steps in both control and NCTT-956 conditions.
- For synaptic stimulation, use a stimulating electrode to evoke excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs).
- Data Analysis:
 - Analyze the recorded data using appropriate software (e.g., Clampfit, Igor Pro).
 - Compare the measured parameters before and after the application of NCTT-956 using appropriate statistical tests.

Protocol 2: Field Potential Recording in Brain Slices to Assess Long-Term Potentiation (LTP)

This protocol is for investigating the effect of NCTT-956 on synaptic plasticity.

Materials:

- Same as Protocol 1, but with a focus on brain slice preparation (e.g., hippocampal slices).
- Stimulating electrode and recording electrode for field potentials.

Procedure:

- Slice Preparation and Incubation:
 - Prepare acute brain slices (e.g., 400 μm thick hippocampal slices) and allow them to recover in an incubation chamber with oxygenated aCSF for at least 1 hour.
- Electrode Placement:
 - Place the slice in the recording chamber.



 Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

Baseline Recording:

 Obtain a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

Drug Application:

 Perfuse the slice with aCSF containing NCTT-956 or vehicle for a pre-incubation period (e.g., 20-30 minutes) prior to LTP induction.

• LTP Induction:

 Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

Post-Induction Recording:

 Continue to record fEPSPs for at least 60 minutes after HFS to monitor the induction and maintenance of LTP.

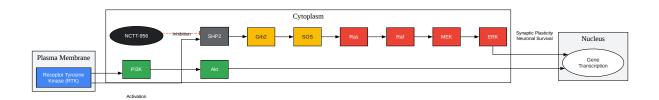
Data Analysis:

- Measure the slope of the fEPSP.
- Normalize the fEPSP slope to the pre-HFS baseline.
- Compare the magnitude of LTP between control and NCTT-956 treated slices.

Visualizations

The following diagrams illustrate the key signaling pathways involving SHP2 and a general experimental workflow for electrophysiological studies.

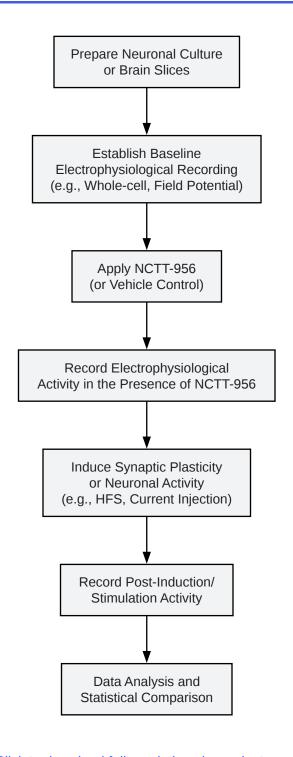




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Caption: SHP2 signaling pathways in neurons.





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Caption: Experimental workflow for electrophysiology.

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